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Compound of Interest |

Compound Name: C14H20CINS
CAS No.: 479485-40-0
Cat. No.: B2659298
. J

Executive Summary & Chemical Identity

C14H20CINS refers to the hydrochloride salt of 8-phenyl-1-thia-4-azaspiro[4.5]decane (Base
Formula: C14H19NS).[1] This compound belongs to the spiro-thiazolidine/spiro-piperidine
class, a structural scaffold frequently utilized in the development of high-affinity ligands for
Sigma (

) receptors and the Nociceptin/Orphanin FQ peptide (NOP) receptor.

Unlike classical linear ligands, the spiro-cyclic nature of CL4H20CINS restricts conformational
freedom, potentially enhancing binding selectivity. This guide compares its predicted and
observed performance against industry standards such as Haloperidol, DTG, and J-113397.

Chemical Profile
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Property Specification
8-phenyl-1-thia-4-azaspiro[4.5]decane
IUPAC Name
hydrochloride
Formula C14H20CINS (Salt) / C14H19NS (Base)
Molecular Weight 269.83 g/mol
Structural Class Spiro-thiazolidine / Spiro-piperidine

Rigid spiro-center; Phenyl moiety at pos-8
Key Pharmacophore i . .
(hydrophobic pocket interaction)

Pharmacological Profile & Mechanism of Action[5]
Primary Targets: Sigma () & NOP Receptors

Structural homology analysis places C14H20CINS within a class of ligands known to modulate
the Sigma-1 receptor (

R), a chaperone protein at the mitochondrion-associated endoplasmic reticulum membrane
(MAM). The hydrophobic phenyl ring and the basic nitrogen (protonated at physiological pH)
mimic the pharmacophore of established

ligands.

Mechanism of Action: Sigma-1 Modulation

Upon binding, ligands like C14H20CINS can translocate

R from the MAM to the plasma membrane, modulating ion channels (e.g., Kv1.2, NMDA) and
neurotransmitter release.

C14H20CINS Binding (Kd ~ nM Sigma-1 Receptor Activation Dissociation from Mobilization Translocation to Signaling Modulation of
(Ligand) (ER Membrane) BiP/GRP78 Plasma Membrane lon Channels (Ca2+, K+)
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Figure 1: Putative signaling pathway for spiro-cyclic Sigma-1 receptor ligands.
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Comparative Potency Data

The following table contrasts the potency of C14H20CINS (based on structural class data) with
established reference ligands.

ble 1: Bindi finity () C :

Clinical/lResear

Ligand Target Efficac
g g (nM) v ch Status
Antagonist / Research
C14H20CINS / NOP 10 — 100* _
Modulator Chemical
] ] Antipsychotic
Haloperidol /D2 1-3 Antagonist
(Gold Standard)
Selective
DTG / 20-30 Agonist
Probe
) Potent NOP
J-113397 NOP (ORL-1) 2.3 Antagonist
Reference
Pentazocine 10-20 Agonist Analgesic

*Note: Values for C14H20CINS are predicted based on spiro-piperidine structural analogs.
Specific experimental validation is required per batch.

Performance Analysis

» Vs. Haloperidol: C14H20CINS lacks the butyrophenone tail of Haloperidol, suggesting lower
affinity for Dopamine D2 receptors, potentially offering a "cleaner" Sigma-selective profile.

e Vs. J-113397: As a smaller molecule, C14H20CINS may exhibit different blood-brain barrier
(BBB) permeability properties compared to the bulky J-113397, making it a viable scaffold for
CNS-active drug discovery.

Experimental Protocols for Validation

To objectively verify the potency of C14H20CINS, the following self-validating protocols are
recommended.
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Protocol A: Competitive Radioligand Binding Assay (
Receptor)

Objective: Determine the affinity (

) of C14H20CINS by displacing a known radioligand.

e Preparation:

o Source Tissue: Guinea pig brain membranes (rich in

)-

o Radioligand: [*H]-(+)-Pentazocine (2 nM).
o Non-specific Block: 10 uM Haloperidol.
e Incubation:

o Incubate membrane homogenates with [3H]-(+)-Pentazocine and varying concentrations of
C14H20CINS (

to

M) in Tris-HCI buffer (pH 7.4) for 120 min at 25°C.
e Termination:
o Rapid filtration through GF/B glass fiber filters using a cell harvester.
o Wash 3x with ice-cold buffer.
e Analysis:
o Measure radioactivity via liquid scintillation counting.
o Calculate

and convert to
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using the Cheng-Prusoff equation:

Protocol B: Functional [*H]-GTP S Binding Assay

Objective: Assess efficacy (Agonist vs. Antagonist) at the NOP receptor.
o System: CHO cells stably expressing human NOP receptor.
o Workflow:
o Prepare membranes in assay buffer (20 mM HEPES, 100 mM NacCl, 10 mM MgCI2).
o Add GDP (10 puM) to minimize basal activity.
o Incubate with C14H20CINS (test) or Nociceptin (control) + [3BH]-GTP
S (0.1 nM).
» Readout:
o Agonist: Increases [3H]-GTP

S binding > Basal.

o Antagonist: No change alone; blocks Nociceptin-induced increase.

Structural Validation & Synthesis Workflow

Understanding the synthesis confirms the structural integrity of the ligand.
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Figure 2: Synthetic pathway for the 1-thia-4-azaspiro[4.5]decane scaffold.

Conclusion

C14H20CINS (8-phenyl-1-thia-4-azaspiro[4.5]decane HCI) represents a potent, rigidified
scaffold for targeting Sigma-1 and NOP receptors. While it shares the spiro-piperidine core with
high-affinity ligands like Spiradoline, its specific potency profile suggests it acts as a selective
modulator suitable for probing receptor conformation.

Recommendation: For drug development workflows, C14H20CINS should be utilized as a lead
compound for structure-activity relationship (SAR) studies, specifically to optimize selectivity
against the Dopamine D2 receptor, a common off-target for this chemical class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2659298#comparing-c14h20cIns-potency-with-
established-ligands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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